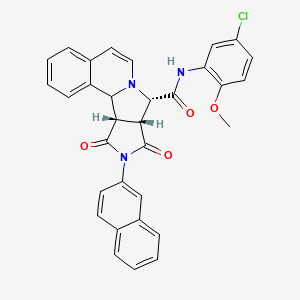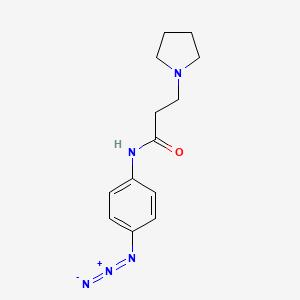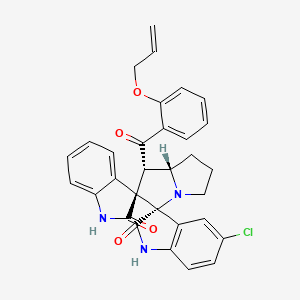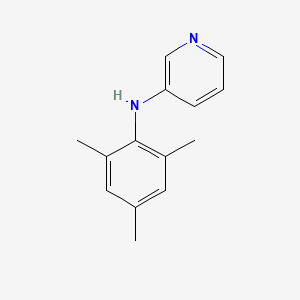![molecular formula C25H32SSi B12619468 {[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane CAS No. 922166-71-0](/img/structure/B12619468.png)
{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane is a complex organic compound that features a thiophene ring substituted with butyl groups, a phenylethynyl group, and an ethynyl(trimethyl)silane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of butyl groups and the phenylethynyl group through substitution reactions. The final step involves the addition of the ethynyl(trimethyl)silane group under specific reaction conditions, such as the use of a palladium catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The butyl and phenylethynyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or platinum. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized thiophene compounds.
Applications De Recherche Scientifique
{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism by which {[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane: Similar in structure but with different substituents.
{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)germane: A germanium analog with similar properties.
{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)stannane: A tin analog with unique electronic properties.
Uniqueness
The uniqueness of this compound lies in its combination of a thiophene ring with butyl, phenylethynyl, and ethynyl(trimethyl)silane groups. This combination imparts specific electronic and steric properties that make it valuable for various applications, particularly in the development of advanced materials and as a versatile building block in organic synthesis.
Propriétés
Numéro CAS |
922166-71-0 |
|---|---|
Formule moléculaire |
C25H32SSi |
Poids moléculaire |
392.7 g/mol |
Nom IUPAC |
2-[3,4-dibutyl-5-(2-phenylethynyl)thiophen-2-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C25H32SSi/c1-6-8-15-22-23(16-9-7-2)25(19-20-27(3,4)5)26-24(22)18-17-21-13-11-10-12-14-21/h10-14H,6-9,15-16H2,1-5H3 |
Clé InChI |
OASNJTJUYXKMPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(SC(=C1CCCC)C#C[Si](C)(C)C)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]-](/img/structure/B12619388.png)

![{1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile](/img/structure/B12619420.png)
![Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate](/img/structure/B12619424.png)
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
![6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12619449.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12619451.png)

![Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12619458.png)



